molecular formula C23H16FN3OS2 B2768453 4-benzylsulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223990-62-2

4-benzylsulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2768453
CAS No.: 1223990-62-2
M. Wt: 433.52
InChI Key: PYJHIERJYPISFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-benzylsulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one is a tricyclic heterocyclic system featuring a fused triazole-thiazine scaffold. Its structure includes a benzylsulfanyl group at position 4, a 4-fluorophenylmethyl substituent at position 5, and a ketone moiety at position 4. Such polyheterocyclic systems are often explored for pharmaceutical applications due to their rigidity and ability to interact with diverse biological targets.

Properties

IUPAC Name

4-benzylsulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3OS2/c24-17-10-8-15(9-11-17)13-27-22(28)20-19(18-7-4-12-25-21(18)30-20)26-23(27)29-14-16-5-2-1-3-6-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHIERJYPISFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzylsulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest various biological activities, including anticancer properties and interactions with biological macromolecules.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

  • Benzylsulfanyl group : This moiety may enhance lipophilicity and facilitate membrane permeability.
  • Fluorophenyl group : The presence of fluorine can influence the electronic properties and biological interactions.

Anticancer Activity

Research indicates that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives related to this compound have shown nanomolar range activity against 16 different cancer cell lines, suggesting a robust potential for anticancer applications .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (nM)
PIB-SOHT-29 (Colon)<100
PIB-SOM21 (Melanoma)<150
PIB-SOMCF7 (Breast)<200

The proposed mechanism by which these compounds exert their effects involves binding to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This disruption is critical for inducing apoptosis in cancer cells .

Case Studies and Research Findings

  • Chick Chorioallantoic Membrane Assays : In vivo studies demonstrated that certain derivatives effectively blocked angiogenesis and tumor growth comparable to established agents like combretastatin A-4 (CA-4) with low toxicity to embryos .
  • Structure–Activity Relationship (SAR) Analysis : Quantitative structure–activity relationship studies have been conducted to elucidate the relationship between structural modifications and biological activity. Such analyses help identify key functional groups responsible for enhanced activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Triazole Derivatives (1,2,4-Triazole-3-Thiones)

Compounds 7–9 from , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones, share a triazole core but lack the tricyclic framework of the target compound. Key differences include:

  • Substituents : The target compound features a benzylsulfanyl group, whereas compounds 7–9 have sulfonylphenyl and 2,4-difluorophenyl groups. The 4-fluorophenylmethyl group in the target may confer greater lipophilicity compared to the 2,4-difluorophenyl substituents in 7–9 .
  • Tautomerism: Compounds 7–9 exist in thione tautomeric forms, as confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹).
2.1.2. Tetracyclic Dithia-Aza Systems

Compounds IIi and IIj from (e.g., 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6) exhibit tetracyclic frameworks with dithia and aza moieties. Unlike the target’s tricyclic system, these compounds lack a triazole ring and instead feature a methoxy or hydroxyphenyl substituent.

Functional Group Analysis

Compound Name/ID Core Structure Key Substituents Notable Spectral Features Biological Implications
Target Compound Tricyclic triazathia Benzylsulfanyl, 4-Fluorophenylmethyl Ketone (C=O), likely νC=O ~1650–1750 cm⁻¹* Enhanced rigidity for target binding
Triazole-3-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, 2,4-Difluorophenyl νC=S 1247–1255 cm⁻¹, νNH 3278–3414 cm⁻¹ Tautomerism may influence solubility
Tetracyclic IIi/IIj Tetracyclic dithiaaza Methoxy/Hydroxyphenyl Data not reported Polar substituents for solubility

*Hypothetical data inferred from analogous ketone-containing compounds.

Computational and Crystallographic Insights

  • Crystallography : Programs like SHELXL () are critical for resolving complex heterocyclic structures. The target’s tricyclic system may require high-resolution data for accurate refinement .
  • Docking : Tools like GOLD () could predict the target’s binding modes, leveraging its rigid core for selective interactions. Comparatively, less rigid triazoles [7–9] might exhibit broader conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.